molecular formula C9H8N2O3 B13004132 2-(Pyrazolo[1,5-a]pyridin-2-yloxy)aceticacid

2-(Pyrazolo[1,5-a]pyridin-2-yloxy)aceticacid

Cat. No.: B13004132
M. Wt: 192.17 g/mol
InChI Key: VKRIQONBQOFLEQ-UHFFFAOYSA-N
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Description

2-(Pyrazolo[1,5-a]pyridin-2-yloxy)acetic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core linked to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazolo[1,5-a]pyridin-2-yloxy)acetic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrazolo[1,5-a]pyridin-2-yloxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(Pyrazolo[1,5-a]pyridin-2-yloxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-(Pyrazolo[1,5-a]pyridin-2-yloxy)acetic acid is unique due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its derivatives have shown promising applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-pyrazolo[1,5-a]pyridin-2-yloxyacetic acid

InChI

InChI=1S/C9H8N2O3/c12-9(13)6-14-8-5-7-3-1-2-4-11(7)10-8/h1-5H,6H2,(H,12,13)

InChI Key

VKRIQONBQOFLEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NN2C=C1)OCC(=O)O

Origin of Product

United States

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